3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Overview
Description
“3-Fluoro-3-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H11FO2. The InChI code for this compound is 1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-,11- .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . Its molecular weight is 194.2 g/mol.Scientific Research Applications
Fluorinated Compounds in Imaging and Cancer Research
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid, while not directly mentioned, is part of a broader class of fluorinated compounds that have significant applications in medical imaging and cancer research. For instance, advances in imaging modalities for prostate cancer have been significant, with PET tracers such as 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid showing promising results in clinical trials (Bouchelouche, Turkbey, & Choyke, 2015). These tracers are part of an effort to improve diagnostic accuracy and patient management in oncology, highlighting the critical role of fluorinated compounds in enhancing the capabilities of imaging technologies.
Fluorinated Alternatives in Environmental and Health Safety
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been driven by the need to find safer and less environmentally persistent chemicals. Studies such as those by Wang et al. (2013) review over 20 fluorinated substances that are applied in various industrial and consumer products, summarizing knowledge on their environmental releases, persistence, and exposure risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013). This research underscores the importance of understanding the environmental and health impacts of fluorinated compounds, including those structurally related to this compound.
Antitumor and Antibacterial Properties
Cinnamic acid derivatives have been explored for their antitumor and antibacterial potentials, revealing that structural analogs of cinnamic acid, which share some functional similarities with this compound, could have significant biomedical applications (De, Baltas, & Bedos-Belval, 2011). The exploration of such compounds in drug development could provide new avenues for treating various diseases, including cancer.
Contribution to Sustainable Chemistry
The development of new methodologies for the metallation of π-deficient heterocyclic compounds, including those related to this compound, highlights the compound's relevance in synthetic chemistry. Such research can lead to more efficient and environmentally friendly synthesis routes for pharmaceuticals and other chemical products (Marsais & Quéguiner, 1983).
Properties
IUPAC Name |
3-fluoro-3-phenylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTVJZSDYNFHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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